molecular formula C9H11ClN2O2 B8071022 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride

Cat. No.: B8071022
M. Wt: 214.65 g/mol
InChI Key: CLCSHHJAYRTPJH-UHFFFAOYSA-N
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Description

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a nitro group at the 5-position and a tetrahydroquinoline ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroquinoline. This can be achieved by treating 1,2,3,4-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the nitro compound with hydrochloric acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: 5-Amino-1,2,3,4-tetrahydro-quinoline hydrochloride.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-1,2,3,4-tetrahydroquinoline: Formed by the reduction of the nitro group, it has different biological properties.

    7-Nitro-1,2,3,4-tetrahydroquinoline: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness: 5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

5-Nitro-1,2,3,4-tetrahydro-quinoline hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound belongs to the tetrahydroquinoline class of compounds, which have been studied for their varied biological activities including antitumor, antimicrobial, and neuroprotective effects. The nitro group in this compound may enhance its reactivity and biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydroquinoline derivatives. For instance, a series of novel tetrahydroquinolinones were synthesized and evaluated for their ability to inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway. One derivative exhibited significant antiproliferative activity at micromolar concentrations and was shown to suppress colony formation and migration in HCT-116 cells . This suggests that 5-nitro derivatives may similarly affect cancer cell dynamics.

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being investigated for their neuroprotective properties . Research indicates that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The presence of the nitro group could potentially enhance these neuroprotective effects by influencing the compound's interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Oxidative Stress Induction : Similar to other tetrahydroquinolines, it may induce cellular stress by increasing reactive oxygen species (ROS) levels.
  • PI3K/AKT/mTOR Pathway Modulation : This pathway is crucial in regulating cell growth and survival; compounds targeting this pathway can lead to apoptosis in cancer cells .
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Colorectal Cancer Study : A study synthesized various tetrahydroquinolinones and found that one compound significantly inhibited CRC cell proliferation through ROS generation and pathway modulation .
  • Antimicrobial Efficacy : In a review of quinoline derivatives, it was noted that certain compounds showed over 80% reduction in bacterial load in vivo models . While specific data on this compound is lacking, its structural similarities suggest potential for similar efficacy.

Properties

IUPAC Name

5-nitro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10H,2-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCSHHJAYRTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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